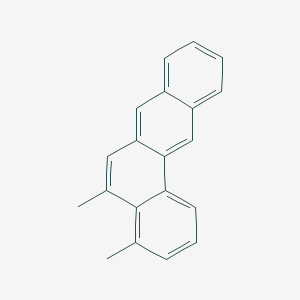

Benz(a)anthracene, 4,5-dimethyl-

Description

Significance of Substituted Benz(a)anthracene (B33201) Derivatives in Carcinogenesis Studies

Among the vast family of PAHs, benz(a)anthracene and its substituted derivatives are of particular importance in the field of cancer research. The parent compound, benz(a)anthracene, is a four-ring PAH that is considered a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. The position and nature of substituent groups on the benz(a)anthracene skeleton can dramatically influence its biological activity.

Methyl-substituted benz(a)anthracenes, in particular, have been instrumental in structure-activity relationship studies. The location of the methyl groups can either enhance or diminish the carcinogenic potential of the parent molecule. This has led to extensive research to understand how specific substitutions affect the metabolic pathways and the ultimate carcinogenicity of these compounds. The most extensively studied derivative is 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a potent carcinogen widely used in experimental cancer models. nih.gov

Research Focus on Benz(a)anthracene, 4,5-dimethyl-

In contrast to the wealth of information available for isomers like 7,12-dimethylbenz[a]anthracene, the scientific literature on Benz(a)anthracene, 4,5-dimethyl- is notably limited. This specific isomer, with methyl groups located on the 4 and 5 positions of the benz(a)anthracene ring system, represents an area of PAH research that remains underexplored. The available research primarily focuses on its synthesis, with a significant gap in the understanding of its metabolism, biological activity, and carcinogenic potential in comparison to its more well-known counterparts. The scarcity of dedicated studies on this particular compound underscores the complexity of PAH research and highlights the need for further investigation to fully elucidate the structure-activity relationships within the dimethylbenz(a)anthracene family.

Detailed Research Findings on Benz(a)anthracene, 4,5-dimethyl-

| Property | Information |

| Chemical Formula | C20H16 |

| Molar Mass | 256.34 g/mol |

| Synthesis | Has been synthesized for research purposes. |

| Metabolism | Specific metabolic pathways are not well-documented in publicly available research. |

| Carcinogenicity | The carcinogenic potential has not been extensively studied or reported in comparison to other dimethylbenz(a)anthracene isomers. |

Table 1: Physicochemical and Toxicological Data for Benz(a)anthracene, 4,5-dimethyl- (Data is limited due to the scarcity of specific research on this compound)

The lack of extensive research on Benz(a)anthracene, 4,5-dimethyl- makes it a compound of interest for future toxicological and carcinogenesis studies. Understanding the metabolic fate and biological activity of this less-studied isomer could provide valuable insights into the broader structure-activity relationships of dimethyl-substituted PAHs.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18429-70-4 |

|---|---|

Molecular Formula |

C20H16 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

4,5-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C20H16/c1-13-6-5-9-18-19-12-16-8-4-3-7-15(16)11-17(19)10-14(2)20(13)18/h3-12H,1-2H3 |

InChI Key |

XVSYIHPFNPQXRA-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC3=CC4=CC=CC=C4C=C3C2=CC=C1)C |

Canonical SMILES |

CC1=C2C(=CC3=CC4=CC=CC=C4C=C3C2=CC=C1)C |

Other CAS No. |

18429-70-4 |

solubility |

1.06e-08 M |

Synonyms |

4,5-Dimethylbenz[a]anthracene |

Origin of Product |

United States |

Molecular Mechanisms of Carcinogenesis and Genotoxicity

DNA Adduct Formation and Structural Characterization

The primary mechanism by which many PAHs initiate cancer is through the formation of covalent bonds with DNA, creating DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations if not properly repaired.

Covalent Binding to DNA: Types of Adducts (e.g., Depurinating Adducts)

PAHs typically require metabolic activation to become reactive electrophiles that can bind to the nucleophilic sites on DNA bases. This binding can result in two main types of adducts: stable adducts and depurinating adducts. Stable adducts form a persistent covalent bond, while depurinating adducts involve the modification of purine (B94841) bases (adenine and guanine) in a way that destabilizes the glycosidic bond, leading to the loss of the base from the DNA backbone and the formation of an apurinic site. These apurinic sites are mutagenic lesions.

No specific information on the types of DNA adducts formed by Benz(a)anthracene (B33201), 4,5-dimethyl- was found.

Role of Diol-Epoxides in DNA Adduct Formation

For many carcinogenic PAHs, the most critical metabolic activation pathway involves the formation of diol-epoxides. This multi-step process is catalyzed by cytochrome P450 enzymes and epoxide hydrolase. The resulting diol-epoxides are highly reactive and can readily attack DNA, forming bulky adducts that distort the DNA helix. The stereochemistry of the diol-epoxide significantly influences its carcinogenicity.

There is no specific data available on the formation or role of diol-epoxides derived from Benz(a)anthracene, 4,5-dimethyl- in DNA adduct formation.

Involvement of o-Quinones and Reactive Oxygen Species (ROS) in DNA Damage

An alternative pathway for PAH-induced DNA damage involves the formation of o-quinones. These metabolites can participate in redox cycling, a process that generates reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions and hydroxyl radicals, can cause oxidative damage to DNA, leading to single- and double-strand breaks, as well as the formation of oxidized bases like 8-oxoguanine, which is a common mutagenic lesion.

Specific research detailing the involvement of o-quinones and ROS in DNA damage induced by Benz(a)anthracene, 4,5-dimethyl- is not present in the available literature.

Impact of Adducts on DNA Replication and Integrity

No studies were identified that specifically investigate the impact of Benz(a)anthracene, 4,5-dimethyl- adducts on DNA replication and integrity.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic and carcinogenic effects of many PAHs.

Ligand Binding and AhR Activation

Upon entering a cell, PAHs can bind to the AhR, which is located in the cytoplasm in a complex with chaperone proteins. Ligand binding triggers a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs.

While it is plausible that Benz(a)anthracene, 4,5-dimethyl- acts as a ligand for the AhR, specific studies confirming this interaction and detailing the subsequent activation of the AhR signaling pathway are not available.

Nuclear Translocation and Dimerization with ARNT

Upon entering the cell, 4,5-DMBA can act as a ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor residing in the cytoplasm as part of a chaperone protein complex. frontiersin.org Ligand binding induces a conformational change in the AhR, leading to its translocation into the nucleus. nih.gov

Inside the nucleus, the activated AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF1β. frontiersin.orgnih.gov This AhR-ARNT heterodimer is the transcriptionally active complex that can bind to specific DNA sequences and modulate gene expression. nih.gov The formation of this complex is a critical step in the canonical AhR signaling pathway. nih.gov

Xenobiotic Response Element (XRE) Binding and Gene Transcription Regulation

The AhR-ARNT heterodimer functions as a transcription factor by binding to specific DNA recognition sites known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs). frontiersin.orgnih.gov These elements are located in the upstream regulatory regions of various target genes. frontiersin.org The consensus sequence for XREs is typically 5'-TNGCGTG-3'. nih.gov

Binding of the AhR-ARNT complex to XREs initiates the recruitment of co-activator proteins and the general transcription machinery to the promoter regions of target genes, leading to the upregulation of their transcription. frontiersin.org This is the primary mechanism by which 4,5-DMBA and other PAHs induce the expression of a battery of genes involved in their own metabolism and other cellular processes. frontiersin.org

Transcriptional Regulation of Xenobiotic Metabolizing Enzymes (e.g., CYP1A1, CYP1B1)

A major consequence of XRE binding by the 4,5-DMBA-activated AhR-ARNT complex is the transcriptional induction of several xenobiotic metabolizing enzymes, most notably members of the cytochrome P450 family 1 (CYP1). frontiersin.orgnih.gov Specifically, the genes for CYP1A1 and CYP1B1 are well-established targets of AhR signaling. nih.govnih.gov

The induction of these enzymes is a double-edged sword. While they are involved in the detoxification and elimination of xenobiotics, they also play a crucial role in the metabolic activation of PAHs like 4,5-DMBA into their ultimate carcinogenic forms. nih.govresearchgate.net For instance, CYP1A1 and CYP1B1 are involved in the conversion of 4,5-DMBA to dihydrodiol epoxides, which are highly reactive metabolites capable of forming DNA adducts. nih.govnih.gov Studies have shown that CYP1A1 is induced to significantly higher levels than CYP1B1 in metabolic organs like the liver, kidney, and lung. nih.gov Furthermore, cells that primarily express CYP1B1 have been shown to metabolize DMBA and form syn-DMBADE-DNA adducts, while cells expressing mainly CYP1A1 produce anti-DMBADE-DNA adducts. nih.gov

Crosstalk with Other Intracellular Signaling Pathways (e.g., TGF-β/Smad, Wnt/β-catenin)

The biological effects of 4,5-DMBA are not limited to the canonical AhR pathway. There is growing evidence of significant crosstalk between AhR signaling and other critical intracellular signaling pathways, including the Transforming Growth Factor-beta (TGF-β)/Smad and Wnt/β-catenin pathways. mdpi.comencyclopedia.pubresearchgate.net

The interaction between AhR and Wnt/β-catenin signaling is complex and can be either synergistic or antagonistic depending on the cellular context. mdpi.comencyclopedia.pub For instance, persistent activation of AhR has been shown to decrease the level of active β-catenin in liver progenitor cells. encyclopedia.pub Conversely, the Wnt/β-catenin pathway can act as a positive regulator of AhR expression and its target genes. encyclopedia.pub The TGF-β pathway, which plays a crucial role in regulating cell growth and differentiation, can also interact with Wnt/β-catenin signaling. nih.govnih.gov For example, elevated TGF-β/Smad3 signaling can increase the expression of several Wnt genes, leading to the stabilization of β-catenin and enhanced cell proliferation. nih.gov Given that DMBA can induce mammary tumors and that Smad3 has a tumor suppressor function in breast cancer, the interplay between these pathways is critical in DMBA-induced carcinogenesis. nih.gov

Cellular Responses to Benz(a)anthracene, 4,5-dimethyl- Exposure

Exposure of cells to 4,5-DMBA triggers a cascade of cellular responses, driven by the initial molecular events of metabolic activation and altered gene transcription. These responses ultimately contribute to the mutagenic and carcinogenic properties of the compound.

Modulation of Gene Expression Profiles

The activation of the AhR signaling pathway by 4,5-DMBA leads to a broad-scale modulation of gene expression profiles. researchgate.net Beyond the well-characterized induction of CYP1 family genes, exposure to DMBA can alter the expression of a wide array of genes involved in various cellular functions.

Studies have demonstrated that DMBA treatment can lead to changes in the expression of numerous genes, including those involved in cell cycle regulation, apoptosis, and DNA repair. iiarjournals.orgnih.gov For example, DMBA has been shown to affect the expression of microRNAs (miRNAs) such as miR-330, miR-29a, and miR-9, which are known to regulate oncogenes and tumor suppressor genes. iiarjournals.orgnih.gov Specifically, DMBA has been observed to increase the expression of miR-9-3 and the mTORC1 gene in female mice. nih.gov

Table 1: Examples of Genes with Altered Expression Following DMBA Exposure

| Gene/miRNA | Direction of Change | Potential Consequence | Reference |

| CYP1A1 | Upregulation | Metabolic activation of DMBA | nih.gov |

| CYP1B1 | Upregulation | Metabolic activation of DMBA | nih.gov |

| Ha-ras | Upregulation | Early marker of carcinogenesis | researchgate.net |

| p53 | Upregulation | Early marker of carcinogenesis | researchgate.net |

| miR-330 | Altered Expression | Regulation of oncogenes/tumor suppressors | iiarjournals.orgnih.gov |

| miR-29a | Altered Expression | Regulation of oncogenes/tumor suppressors | iiarjournals.orgnih.gov |

| miR-9 | Altered Expression | Regulation of oncogenes/tumor suppressors | iiarjournals.orgnih.gov |

| mTORC1 | Upregulation | Central regulator of cell growth | iiarjournals.orgnih.gov |

Mechanisms of Mutagenesis and Alteration of Tumor Suppressor Genes/Oncogenes

The genotoxicity of 4,5-DMBA stems from the ability of its reactive metabolites to bind covalently to DNA, forming DNA adducts. nih.govnih.gov These adducts, if not repaired, can lead to mutations during DNA replication. nih.gov The formation of these adducts is a critical initiating event in chemical carcinogenesis. nih.gov

The types of mutations induced by DMBA can include point mutations, deletions, and other genetic alterations. nih.govnih.gov These mutations can occur in critical genes that control cell growth and proliferation, such as tumor suppressor genes and oncogenes. For example, DMBA has been shown to induce mutations in the H-ras oncogene and the p53 tumor suppressor gene. researchgate.netusda.gov Inactivation of tumor suppressor genes like p16(INK4A) through mechanisms such as homozygous deletions, hemizygous deletions, and aberrant methylation has also been observed in DMBA-induced tumors. nih.gov

The pattern of mutagenesis is not random and can be influenced by the specific metabolites formed and the cellular context. nih.gov For instance, different metabolites of DMBA exhibit varying mutagenic potencies. nih.gov The ultimate outcome of these genetic alterations is the disruption of normal cellular control mechanisms, leading to uncontrolled cell proliferation and the development of cancer. researchgate.netnih.gov

Role of Steric Hindrance and Molecular Planarity in Carcinogenicity

The addition of methyl groups to the benz(a)anthracene skeleton can introduce significant steric strain, forcing the molecule to deviate from a planar conformation. This distortion can have a profound impact on the compound's carcinogenic activity.

Research on various methylated benz(a)anthracenes has shown that the position of the methyl groups is a critical determinant of their carcinogenic potential. While some substitutions enhance carcinogenicity, others can diminish or abolish it. For instance, 7,12-dimethylbenz(a)anthracene is a potent carcinogen widely used in experimental cancer research. wikipedia.orgnih.gov Its carcinogenicity is attributed to its metabolic activation to a highly reactive bay-region diol epoxide. nih.govnih.gov

In the case of 4,5-dimethylbenz(a)anthracene, the two methyl groups are located in what is known as the "peri" positions, flanking the bay region. This arrangement is expected to induce considerable steric hindrance. Studies on analogous compounds, such as 1,12-dimethylbenz(a)anthracene, which also possesses two methyl groups in the bay region, have provided valuable insights. X-ray crystal structure analysis of 1,12-dimethylbenz[a]anthracene, a weakly carcinogenic isomer, revealed significant molecular distortion due to the steric strain imposed by the two bay-methyl substituents. nih.govoup.com This distortion causes the benzo A ring to be inclined at approximately 29 degrees relative to the other rings, leading to a non-planar structure. nih.govoup.com This deviation from planarity is believed to hinder the optimal interaction with metabolic enzymes and subsequent binding to DNA, thus reducing its carcinogenic activity.

While direct experimental data on the crystal structure and complete carcinogenicity profile of 4,5-dimethylbenz(a)anthracene are limited in the reviewed literature, the principles derived from its isomers provide a strong framework for understanding its behavior. The steric clash between the 4- and 5-methyl groups would almost certainly force the molecule into a non-planar conformation.

The effect of such steric hindrance on carcinogenicity is complex. While severe distortion can inhibit the formation of the critical bay-region diol epoxide, a moderate degree of non-planarity has, in some cases, been associated with enhanced tumorigenic activity. nih.gov For example, 6,8-dimethylbenz[a]anthracene (B135134) exhibits a 4- to 8-fold higher tumor-initiating activity than the parent benz[a]anthracene. nih.gov This suggests that the impact of steric hindrance is not straightforward and likely depends on a delicate balance between the molecule's ability to be metabolically activated and its capacity to interact with DNA.

The metabolic fate of dimethylbenz(a)anthracene isomers is a key factor. The formation of the ultimate carcinogenic diol epoxides is a multi-step process. Studies on 7,12-dimethylbenz[a]anthracene (B13559) have shown that the 3,4-dihydrodiol is a proximate carcinogenic metabolite. nih.gov The efficiency of the enzymatic epoxidation of this dihydrodiol in the bay region is crucial. The steric bulk of the 4- and 5-methyl groups in 4,5-dimethylbenz(a)anthracene could potentially impede the approach of the cytochrome P450 enzymes responsible for this critical epoxidation step.

The following table summarizes the tumor-initiating activity of various benz(a)anthracene derivatives, illustrating the profound effect of methyl group substitution on carcinogenicity.

| Compound | Tumor-Initiating Activity (Relative to Benz(a)anthracene) | Reference |

| Benz(a)anthracene | Weak | nih.gov |

| 6,8-Dimethylbenz[a]anthracene | Enhanced (4- to 8-fold) | nih.gov |

| 7,12-Dimethylbenz[a]anthracene | Potent | nih.gov |

| 7,11,12-Trimethylbenz[a]anthracene | Reduced (5% or less of 7,12-DMBA) | nih.gov |

| 1,12-Dimethylbenz[a]anthracene | Weakly Carcinogenic | nih.govoup.com |

This table is for illustrative purposes and the relative activities are approximate, based on the cited literature.

Structure Activity Relationships Sar and Computational Studies

Theoretical Frameworks for Carcinogenic Activity Prediction

Two primary theories, the Bay-Region and K-Region theories, have been fundamental in explaining and predicting the carcinogenicity of PAHs. These theories focus on specific areas of the molecule that are susceptible to metabolic activation into reactive intermediates capable of binding to DNA.

The Bay-Region theory is widely accepted as the most successful framework for predicting the carcinogenic activity of many PAHs. nih.gov It posits that the ultimate carcinogenic metabolites of PAHs are diol epoxides formed on an angular benzo ring that constitutes a sterically hindered "bay region." nih.govnih.gov For benz(a)anthracene (B33201), the bay region is the sterically crowded area between the 1 and 12 positions. The theory proposes a metabolic activation sequence that culminates in a highly reactive bay-region diol epoxide. nih.gov

The key steps are:

Initial epoxidation by cytochrome P-450 enzymes on the angular benzo ring, distant from the bay region (e.g., at the 3,4-double bond in benz(a)anthracene).

Hydration of the epoxide by epoxide hydrolase to form a trans-dihydrodiol (e.g., trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene).

A second epoxidation of the resulting dihydrodiol at the adjacent double bond within the bay region (e.g., at the 1,2-position), forming a diol epoxide.

Perturbational molecular orbital calculations have shown that carbocations formed from the opening of the epoxide ring in the bay region are exceptionally stable, which accounts for the high chemical reactivity of these diol epoxides. nih.gov This high reactivity facilitates the covalent binding of the PAH to cellular macromolecules like DNA, initiating the carcinogenic process. nih.gov For 7,12-DMBA, the trans-3,4-diol-1,2-epoxide is considered a major reactive metabolite responsible for its mutagenicity. nih.gov

In the case of 4,5-dimethylbenz(a)anthracene , the methyl group at position 4 is directly in the bay region, and the methyl group at position 5 is adjacent to the K-region. The presence of the methyl group at position 4 could sterically hinder the formation or reactivity of the 3,4-diol-1,2-epoxide, potentially altering its carcinogenic potential compared to the parent compound.

The older K-Region theory proposed that the epoxides formed at the "K-region" were the ultimate carcinogens. nih.gov The K-region refers to the isolated phenanthrenic double bond of a PAH that is electron-rich and chemically reactive, such as the 5,6-bond in benz(a)anthracene. nih.gov It was observed that synthetic K-region epoxides were mutagenic and could react with nucleic acids. nih.gov

However, the K-region theory proved to have limited predictive power, as the carcinogenic potency of many PAHs did not correlate well with the reactivity of their K-regions. For instance, studies on 7,12-dimethylbenz(a)anthracene-5,6-oxide (the K-region epoxide) found it to be less carcinogenic than the parent DMBA. nih.gov While K-region epoxidation is a known metabolic pathway, it is often considered a detoxification route rather than an activation one, competing with the bay-region pathway. nih.gov

For 4,5-dimethylbenz(a)anthracene , the methyl group at position 5 directly flanks the K-region (5,6-bond). This substitution would likely influence the electronic properties and reactivity of the K-region. It might sterically hinder the approach of metabolizing enzymes, potentially decreasing the rate of K-region epoxidation.

Quantitative Structure-Activity Relationship (QSAR) Models for Benz(a)anthracene Derivatives

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models use calculated molecular descriptors to predict the carcinogenicity of compounds, providing a valuable tool for screening and prioritizing chemicals for further toxicological testing.

The carcinogenicity of PAHs is governed by their metabolic activation to electrophilic species. Therefore, electronic descriptors that quantify a molecule's reactivity are central to QSAR models. These descriptors are typically derived from quantum mechanical calculations.

Common electronic descriptors include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are related to a molecule's ability to donate or accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Ionization Potential and Electron Affinity: These properties relate to the ease of forming a carbocation, a key step in the bay-region theory.

Reactivity Indices: Various indices have been developed to quantify the ease of carbocation formation at specific sites (ΔEdeloc) or the reactivity of specific regions (K- and L-regions).

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution of a molecule, highlighting electron-rich regions (like the K-region) that are susceptible to electrophilic attack.

For 4,5-dimethylbenz(a)anthracene , the electron-donating methyl groups at positions 4 and 5 would alter the electron density distribution across the aromatic system compared to the unsubstituted benz(a)anthracene. This would, in turn, change the values of its electronic descriptors. For example, a comparative study of 7,12-DMBA and its weakly carcinogenic 5-fluoro analog showed that while both were metabolized, the parent compound bound to DNA much more effectively, a difference attributed to altered electronic properties caused by the substituent. nih.gov It is plausible that the 4,5-dimethyl substitution pattern significantly modifies the electronic properties critical for carcinogenic activation.

Table 1: Examples of Electronic Descriptors Used in PAH Carcinogenicity Models

| Descriptor Type | Description | Relevance to Carcinogenicity |

|---|---|---|

| E-HOMO / E-LUMO | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's propensity for electron transfer reactions involved in metabolism. |

| ΔEdeloc | Delocalization energy of a carbocation formed at a specific position. | Predicts the stability and ease of formation of reactive carbocations in the bay region. |

| MESP | Molecular Electrostatic Potential. | Identifies electron-rich regions (e.g., K-region) susceptible to enzymatic attack. |

| Local Atomic Hardness | A measure of an atom's resistance to change in its electron population. | Used in QSAR models to pinpoint specific atoms involved in the carcinogenic process. |

Topological descriptors are numerical parameters derived from the two-dimensional representation of a molecule. They encode information about the size, shape, branching, and connectivity of atoms within the molecule. While simpler to calculate than electronic descriptors, they have proven effective in QSAR modeling for PAHs.

Examples of topological descriptors include:

Connectivity Indices: These indices reflect the degree of branching in the molecular skeleton.

Wiener Index: The sum of the distances between all pairs of carbon atoms in the molecular graph.

Clar's Aromatic Sextet Theory: This theory identifies the number and location of "aromatic sextets" (benzene-like rings with high stability), which can be used to predict relative stability and reactivity.

Analytical Methodologies in Research

Chromatographic Techniques for Metabolite and Adduct Analysis

Chromatographic techniques are fundamental in the study of Benz(a)anthracene (B33201), 4,5-dimethyl- and its derivatives, enabling the separation, identification, and quantification of metabolites and DNA adducts. These methods are crucial for understanding the metabolic pathways and the mechanisms of carcinogenesis.

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4,5-dimethylbenz(a)anthracene and its metabolites. nih.govyyu.edu.tr Reversed-phase HPLC is commonly employed to separate the various metabolites formed from the parent compound. nih.gov For instance, when 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is metabolized by the fungus Mycobacterium vanbaalenii PYR-1, HPLC analysis reveals the presence of several ethyl acetate-extractable compounds. researchgate.net Similarly, metabolites of DMBA produced by the fungi Syncephalastrum racemosum and Cunninghamella elegans have been successfully isolated using reversed-phase HPLC. nih.gov

The separated metabolites can then be identified and quantified using various detectors. A diode-array detector (DAD) is often used, allowing for the acquisition of UV-visible absorption spectra which aids in the identification of the compounds. yyu.edu.truci.edu For example, a method using HPLC with DAD at 290 nm has been developed and validated for monitoring DMBA in different rat tissues. yyu.edu.tr Fluorescence detection is another sensitive method used for quantifying polycyclic aromatic hydrocarbon (PAH) metabolites. epa.gov The combination of HPLC with fluorescence spectrophotometry allows for the determination of eluted compounds with high sensitivity. epa.gov

In studies of DNA adducts, HPLC is used to separate the hydrocarbon-deoxyribonucleoside adducts formed from the reaction of DMBA with DNA. nih.gov For instance, analysis of DMBA-DNA adducts in female Sprague-Dawley rats revealed at least two major types of identifiable adducts through chromatographic analysis. nih.gov

Interactive Data Table: HPLC Analysis of DMBA and its Metabolites

| Sample Matrix | Analytical Method | Detector | Key Findings | Reference |

|---|---|---|---|---|

| Rat Serum, Liver, Kidney | HPLC | Diode-Array Detection (DAD) at 290 nm | A validated method for monitoring DMBA levels. | yyu.edu.tr |

| Fungal Culture (M. vanbaalenii) | Reversed-Phase HPLC | Not Specified | Separation of four ethyl acetate-extractable metabolites. | researchgate.net |

| Fungal Cultures (S. racemosum, C. elegans) | Reversed-Phase HPLC | UV-Visible Absorption | Isolation of hydroxymethyl metabolites and various dihydrodiols. | nih.gov |

| Rat Organs | HPLC | Not Specified | Separation of two major types of DMBA-DNA adducts. | nih.gov |

| Hamster Embryo Cells | HPLC | Not Specified | DMBA-trans-3,4-diol is a major metabolite. | nih.gov |

Gas Chromatography/Mass Spectrometry (GC/MS) for Detection and Identification

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful tool for the detection and identification of 4,5-dimethylbenz(a)anthracene and its derivatives, particularly in complex environmental and biological samples. hpst.czresearchgate.netplos.org This technique offers high sensitivity and specificity, allowing for the analysis of trace contaminants. hpst.cz

In GC/MS analysis, the sample is first separated based on the volatility and polarity of its components in the gas chromatograph. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, enabling its identification. researchgate.net Electron ionization (EI) is a commonly used ionization method in GC/MS. shimadzu.com However, for hydrocarbons with larger carbon numbers, confirming the molecular ions can be challenging with EI. shimadzu.com Positive chemical ionization (PCI) can be an alternative, as it tends to produce protonated molecules and dehydride molecules, making it easier to obtain molecular mass information. shimadzu.com

GC/MS has been utilized for the analysis of polycyclic aromatic hydrocarbons (PAHs) in various matrices, including soil, water, and air. hpst.cznih.gov For instance, a method using GC/MS has been established for the analysis of 7,12-dimethylbenz(a)anthracene in solid waste, soils, and water, with a detection limit of 1 ug/L. nih.gov The use of hydrogen as a carrier gas in GC/MS is becoming more common as an alternative to helium, and specialized sources like the HydroInert source have been developed to improve performance with hydrogen. gcms.cz

Interactive Data Table: GC/MS Parameters for PAH Analysis

| Parameter | Condition | Purpose/Advantage | Reference |

|---|---|---|---|

| Carrier Gas | Helium or Hydrogen | Separation of analytes in the GC column. Hydrogen is a cost-effective alternative to helium. | hpst.czgcms.cz |

| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) | EI is common but can make molecular ion confirmation difficult for large hydrocarbons. PCI provides better molecular mass information. | shimadzu.com |

| Injection Mode | Pulsed Splitless | Maximizes the transfer of PAHs, especially heavier ones, into the column. | hpst.cz |

| Detector | Mass Spectrometer (e.g., Triple Quadrupole) | Provides high sensitivity and selectivity for detection and quantification. | gcms.cz |

Chiral Stationary-Phase HPLC for Stereochemical Analysis of Metabolites

The metabolism of 4,5-dimethylbenz(a)anthracene is often stereoselective, meaning that different stereoisomers of metabolites are formed at different rates. Chiral Stationary-Phase High-Performance Liquid Chromatography (CSP-HPLC) is an essential technique for separating and analyzing these enantiomers, providing insights into the stereochemical course of metabolic reactions. nih.govnih.govnih.gov

Various chiral stationary phases are available, including those based on cellulose (B213188) and amylose (B160209) derivatives, which can separate a wide range of chiral compounds. hplc.eumdpi.comwindows.net The choice of the chiral column and the mobile phase is critical for achieving successful separation of enantiomers. hplc.eu

For example, the direct resolution of fungal trans-5,6-dihydrodiols of 7,12-dimethylbenz[a]anthracene (DMBA) was achieved using chiral stationary-phase HPLC, revealing the ratios of the R,R and S,S enantiomers. nih.gov In another study, chiral stationary-phase HPLC analysis of dihydrodiols formed during the degradation of DMBA by Mycobacterium vanbaalenii PYR-1 showed that the DMBA cis-5,6-dihydrodiol was composed of 95% 5S,6R and 5% 5R,6S absolute stereochemistry, while the trans-5,6-dihydrodiol was a 100% 5S,6S enantiomer. nih.gov This high degree of stereoselectivity highlights the specific enzymatic pathways involved in the metabolism of DMBA by this bacterium. nih.gov

The stereochemical configuration of metabolites can significantly influence their biological activity. Therefore, the ability to separate and identify individual enantiomers through CSP-HPLC is crucial for understanding the carcinogenic potential of 4,5-dimethylbenz(a)anthracene. nih.gov

Spectroscopic Methods for Structure Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the precise chemical structures of 4,5-dimethylbenz(a)anthracene metabolites and their DNA adducts. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov Both ¹H NMR and ¹³C NMR spectra are used to determine the connectivity of atoms and the stereochemistry of the molecule. nih.govdocbrown.info For example, the structure of metabolites of 7,12-dimethylbenz[a]anthracene (DMBA) produced by Mycobacterium vanbaalenii PYR-1 were characterized by their NMR spectra, which helped in identifying them as cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene and 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural characterization. nih.govnih.gov High-resolution mass spectrometry can provide the exact mass of a molecule, allowing for the determination of its elemental composition. massbank.eu In the study of DMBA metabolites, mass spectral analysis confirmed the identity of compounds like DMBA cis-5,6-dihydrodiol. nih.gov Furthermore, mass spectral analysis of guanosine (B1672433) adducts of DMBA provided direct evidence of the covalent binding of the hydrocarbon to the guanine (B1146940) base. nih.gov

The combination of data from both NMR and MS, often alongside UV-visible spectroscopy and circular dichroism, allows for the unambiguous assignment of the structure and stereochemistry of the metabolites and DNA adducts of 4,5-dimethylbenz(a)anthracene. nih.govnih.govnih.gov

Interactive Data Table: Spectroscopic Data for Benz(a)anthracene Derivatives

| Compound | Spectroscopic Technique | Key Spectral Feature | Interpretation | Reference |

|---|---|---|---|---|

| 7,12-Dimethylbenz[a]anthracene | ¹³C NMR | Multiple signals | Indicates different carbon environments in the molecule. | nih.gov |

| 1,4-dimethylbenzene | ¹³C NMR | 3 distinct chemical shifts | Corresponds to the 3 different carbon atom environments in the symmetrical molecule. | docbrown.info |

| Benz[a]anthracene | GC-APCI-QTOF MS/MS | Base peak at m/z 229.0976 | [M+H]⁺ ion, confirming the molecular weight. | massbank.eu |

| DMBA trans-5,6-dihydrodiol | Electron Ionization Mass Spectrum | Specific fragmentation pattern | Used for identification of the metabolite. | nih.gov |

| DMBA-Guanosine Adduct | Mass Spectrometry | Molecular ion and fragmentation pattern | Provided evidence of covalent binding to guanine. | nih.gov |

DNA Adduct Detection and Quantification Techniques (e.g., ³²P-postlabeling/TLC)

The formation of DNA adducts is a critical step in the initiation of cancer by chemical carcinogens like 4,5-dimethylbenz(a)anthracene. The ³²P-postlabeling assay, often coupled with thin-layer chromatography (TLC), is a highly sensitive method for detecting and quantifying these adducts. nih.govnih.gov

The ³²P-postlabeling technique involves the enzymatic digestion of DNA to 3'-mononucleotides. nih.gov The adducted nucleotides are then radiolabeled at the 5'-position with ³²P from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase. nih.gov The resulting ³²P-labeled adducts are then separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. nih.govnih.gov This separation allows for the resolution of different DNA adducts, which appear as spots on the chromatogram. nih.gov

This method has been successfully used to study the DNA adducts formed from 7,12-dimethylbenz[a]anthracene (DMBA) in various tissues. For example, in mouse epidermis, DMBA and its metabolite trans-3,4-dihydro-3,4-dihydroxy-DMBA both led to the formation of four distinct DNA adducts. nih.gov The ³²P-postlabeling assay has also been used to compare the DNA binding of DMBA with its less carcinogenic or non-carcinogenic analogs, providing insights into the structure-activity relationships for carcinogenesis. nih.gov

Improvements to the TLC procedure, such as the use of different solvent systems, can enhance the resolution of the DNA adducts. nih.gov Furthermore, the combination of ³²P-postlabeling with HPLC analysis can provide additional characterization of the adducts. nih.gov The susceptibility of the adducts to enzymatic dephosphorylation can also be used to further characterize their structure. nih.gov

Interactive Data Table: ³²P-Postlabeling/TLC Analysis of DMBA-DNA Adducts

| Study Focus | Key Finding | Analytical Detail | Reference |

|---|---|---|---|

| Comparative DNA binding of DMBA and metabolites in mouse epidermis | DMBA and DMBA-3,4-dihydrodiol form four similar DNA adducts. | Use of borate (B1201080) in the chromatography solvent suggested the presence of cis-hydroxyl groups in two adducts. | nih.gov |

| Characterization of ³²P-postlabeled DMBA-DNA adducts | Development of methods to cross-reference 5'-monophosphate and 3',5'-bisphosphate adducts. | Enzymatic 3'-dephosphorylation of bisphosphate adducts to compare with monophosphate adducts. | nih.gov |

| Analysis of 7-methylbenz[a]anthracene-DNA adducts | Identification of deoxyguanosine and deoxyadenosine (B7792050) adducts from both anti- and syn-bay-region diol-epoxides. | Use of an improved TLC procedure with a D6 solvent for better resolution. | nih.gov |

| Photochemical formation of DMBA-DNA adducts | Photo-irradiation of DMBA leads to DNA adducts that are different from those formed by metabolic activation. | Comparison of TLC spot profiles of DNA adducts from photo-irradiation and metabolic activation. | researchgate.net |

Environmental and Biological Fate Research

Biodegradation and Biotransformation in Environmental Systems

Polycyclic aromatic hydrocarbons (PAHs), including alkylated derivatives like dimethylbenz(a)anthracenes, are known for their persistence in the environment. Their hydrophobicity causes them to adsorb to soil and particulate matter, which can limit their bioavailability for microbial degradation. However, various microorganisms have evolved pathways to utilize PAHs as a source of carbon and energy.

Research into the biodegradation of the related compound, 7,12-dimethylbenz(a)anthracene, has shown that it can be metabolized by certain microorganisms. For instance, the degradation half-life of 7,12-dimethylbenz(a)anthracene in Kidman sandy loam and McLaurin sandy loam was found to be 20 and 28 days, respectively. nih.gov Generally, PAHs with four or more rings are considered to be resistant to rapid biodegradation. nih.gov

Studies with the bacterium Mycobacterium vanbaalenii PYR-1 have demonstrated its capability to metabolize 7,12-dimethylbenz(a)anthracene. nih.gov This process involves highly specific enzymatic reactions that target both the aromatic rings and the methyl substituents. nih.gov Similarly, the fungus Penicillium notatum and the bacterium Pseudomonas aeruginosa have been shown to transform 7,12-dimethylbenz(a)anthracene, primarily through the hydroxylation of its methyl groups. nih.gov The marine-derived fungus Cladosporium sp. has also demonstrated the ability to degrade various PAHs, suggesting that fungi in marine environments could play a role in the natural attenuation of these compounds. nih.gov

The microbial degradation of alkylated PAHs often initiates with an attack on the alkyl substituent or the aromatic ring. In the case of 7,12-dimethylbenz(a)anthracene, a well-studied analog of the 4,5-dimethyl isomer, research has elucidated several key metabolic steps.

Studies involving Mycobacterium vanbaalenii PYR-1 have shown that the degradation of 7,12-dimethylbenz(a)anthracene proceeds through both dioxygenation and monooxygenation reactions. nih.gov The initial attack occurs at the C-5 and C-6 positions of the aromatic ring and on the methyl group at the C-7 position. nih.gov This results in the formation of several metabolites.

Key metabolites identified in the degradation of 7,12-dimethylbenz[a]anthracene (B13559) by M. vanbaalenii PYR-1 include:

cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene nih.gov

trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene nih.gov

7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) nih.gov

The formation of dihydrodiols is a common strategy employed by bacteria to break down aromatic rings. The initial dioxygenase attack introduces two hydroxyl groups, making the compound more water-soluble and susceptible to further enzymatic action, eventually leading to ring cleavage. The hydroxylation of the methyl group represents an alternative initial step in the degradation process.

The table below summarizes the metabolites identified from the microbial transformation of 7,12-dimethylbenz[a]anthracene by various microorganisms.

| Microorganism | Metabolites Identified |

| Mycobacterium vanbaalenii PYR-1 | cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene, trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene, 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.gov |

| Pseudomonas aeruginosa | Two distinct methyl-hydroxylated metabolites. nih.gov |

| Penicillium notatum | Two distinct methyl-hydroxylated metabolites. nih.gov |

It is important to reiterate that these findings are for the 7,12-dimethyl isomer. Specific research on the microbial degradation pathways of Benz(a)anthracene (B33201), 4,5-dimethyl- is needed to confirm if it follows similar degradation routes.

Atmospheric Transformation Products (e.g., Photo-oxidation, Nitration)

Once released into the atmosphere, PAHs can undergo various transformation processes, with photo-oxidation being a significant pathway. These reactions can alter the chemical structure of the parent compound, potentially leading to products with different toxicological properties.

Research on the photo-oxidation of 7,12-dimethylbenz[a]anthracene has shown that it is susceptible to degradation upon exposure to light. nih.govresearchgate.net The primary mechanism appears to be the generation of singlet oxygen through a photodynamic effect of the parent compound itself. nih.gov The initial points of attack are the 7- and 12-positions. nih.gov

The principal products identified from the photo-oxidation of 7,12-dimethylbenz[a]anthracene in aqueous solutions include:

7,12-epidioxy-7,12-dihydro-7,12-dimethylbenz[a]anthracene nih.gov

Benz[a]anthracene-7,12-dione nih.govresearchgate.net

7-hydroxymethyl-12-methylbenz[a]anthracene nih.govresearchgate.net

12-hydroxymethyl-7-methylbenz[a]anthracene nih.govresearchgate.net

7-formyl-12-methylbenz[a]anthracene nih.gov

12-formyl-7-methylbenz[a]anthracene nih.gov

7-hydroxy-12-keto-7-methylbenz[a]anthracene researchgate.net

12-hydroxy-12-methyl-7-one derivatives of benz[a]anthracene nih.gov

The table below provides a summary of the identified photo-oxidation products of 7,12-dimethylbenz[a]anthracene.

| Photo-oxidation Product |

| 7,12-epidioxy-7,12-dihydro-7,12-dimethylbenz[a]anthracene |

| Benz[a]anthracene-7,12-dione |

| 7-hydroxymethyl-12-methylbenz[a]anthracene |

| 12-hydroxymethyl-7-methylbenz[a]anthracene |

| 7-formyl-12-methylbenz[a]anthracene |

| 12-formyl-7-methylbenz[a]anthracene |

| 7-hydroxy-12-keto-7-methylbenz[a]anthracene |

| 12-hydroxy-12-methyl-7-one derivatives of benz[a]anthracene |

Uptake and Bioaccumulation in Model Organisms

The uptake and bioaccumulation of PAHs in organisms are influenced by the compound's physicochemical properties, such as its lipophilicity (fat-solubility), and the organism's physiology and feeding habits. Due to their lipophilic nature, PAHs have a tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. This can lead to the magnification of these compounds in the food web.

While specific data on the uptake and bioaccumulation of Benz(a)anthracene, 4,5-dimethyl- are not available, studies on the related isomer, 7,12-dimethylbenz(a)anthracene, and general principles of PAH bioaccumulation provide some insight. Alkyl-substituted PAHs, due to their increased lipophilicity, may have a greater tendency to bioaccumulate compared to their non-alkylated parent compounds. nih.gov

A study on the ecotoxicity of 7,12-dimethylbenz(a)anthracene exposed guppies (Poecilia reticulata) to the compound and observed the development of hepatic neoplasms, indicating uptake and adverse biological effects. nih.gov The main routes of chemical uptake and elimination in aquatic organisms include gill uptake from the water, dietary uptake, gill elimination, metabolic transformation, fecal egestion, and growth dilution. sfu.ca

The bioaccumulation of organic chemicals in aquatic ecosystems can be predicted using food web models that consider these various uptake and elimination pathways. sfu.ca The partitioning of a chemical between water and the organism, as well as its metabolism within the organism, are key factors driving bioaccumulation. sfu.ca

Further research using model organisms is necessary to determine the specific bioaccumulation potential of Benz(a)anthracene, 4,5-dimethyl- and to understand its behavior within different trophic levels of an ecosystem.

Future Directions in Research

Advanced Mechanistic Studies on Specific Metabolic Pathways

Future research would first need to establish the primary metabolic pathways of 4,5-dimethylbenz(a)anthracene. For other PAHs like 7,12-DMBA, metabolism by cytochrome P450 (CYP) enzymes is a critical activation step, leading to the formation of reactive diol epoxides. nih.govaacrjournals.orgresearchgate.net Studies would be required to identify which CYP isozymes (e.g., CYP1A1, CYP1B1) are involved in the oxidation of 4,5-dimethylbenz(a)anthracene and to characterize the resulting metabolites, such as phenols and dihydrodiols. nih.govnih.gov The influence of the methyl groups at the 4- and 5-positions on the rate and regioselectivity of this metabolism would be a key area of investigation, as methyl group positioning is known to significantly alter the biological activity of benz[a]anthracene derivatives. nih.gov

Exploration of Novel DNA Adducts and Repair Mechanisms

A critical step in the carcinogenicity of many PAHs is the covalent binding of their reactive metabolites to DNA, forming DNA adducts. nih.govnih.govresearchgate.net Research is needed to determine if metabolites of 4,5-dimethylbenz(a)anthracene form adducts with DNA, to identify the specific nucleobases (e.g., deoxyguanosine, deoxyadenosine) they target, and to characterize the structure of these adducts. nih.gov Furthermore, it would be essential to investigate how cells respond to this damage, including which DNA repair pathways, such as nucleotide excision repair (NER), are activated to remove these lesions. The persistence and misrepair of such adducts are often linked to the initiation of mutations and cancer. nih.gov

Refinement of Predictive QSAR Models for Risk Assessment

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure. researchgate.net Currently, there is no specific QSAR model validated for 4,5-dimethylbenz(a)anthracene. Future work would involve synthesizing the compound and generating experimental data on its toxicological properties. This data could then be used to develop and refine QSAR models for PAHs, improving their predictive accuracy for risk assessment. Such models are crucial for prioritizing chemicals for further testing and for regulatory purposes.

Investigation of Epigenetic Modifications Induced by Benz(a)anthracene (B33201), 4,5-dimethyl-

Beyond direct DNA damage, chemical carcinogens can exert effects through epigenetic mechanisms, such as altering DNA methylation patterns or modifying histone proteins, without changing the DNA sequence itself. nih.gov Studies on 7,12-DMBA have shown that it can induce such changes. nih.gov A future research avenue for 4,5-dimethylbenz(a)anthracene would be to investigate whether it can cause alterations in DNA methylation or post-translational modifications of histones in target cells. These epigenetic changes can lead to aberrant gene expression, contributing to the development of cancer.

Development of Advanced Analytical Techniques for Low-Level Detection of Metabolites and Adducts

To study the effects of 4,5-dimethylbenz(a)anthracene, sensitive analytical methods are required to detect and quantify the parent compound, its metabolites, and any DNA adducts formed at low concentrations in biological samples. researchgate.netnih.gov Future research would focus on developing and adapting techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection, and ³²P-postlabelling assays for this specific purpose. nih.govresearchgate.net These methods would be fundamental for conducting the metabolism and DNA adduct studies mentioned above, as well as for potential use in biomonitoring human exposure.

Q & A

Q. What are the recommended safety protocols for handling 4,5-dimethylbenz(a)anthracene in laboratory settings?

Methodological Answer: 4,5-Dimethylbenz(a)anthracene, as a polycyclic aromatic hydrocarbon (PAH), requires strict safety measures due to its carcinogenicity and potential absorption through skin . Key protocols include:

- Engineering Controls : Use Class I, Type B biological safety hoods for mixing/handling to minimize aerosol formation .

- Personal Protective Equipment (PPE) : Wear gloves (e.g., Polyvinyl Alcohol, Viton®) and protective clothing (e.g., DuPont Tyvek®) to prevent skin contact .

- Storage : Store in tightly sealed containers in cool, well-ventilated areas away from oxidizing agents (e.g., peroxides, chlorates) .

- Spill Management : Use wet methods or HEPA-filter vacuums for cleanup; avoid dry sweeping .

- Exposure Monitoring : Regularly measure airborne concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are used to quantify 4,5-dimethylbenz(a)anthracene in environmental or biological samples?

Methodological Answer:

- Gas Chromatography (GC) : Employ DB-5 or SE-52 capillary columns with temperature ramping (e.g., 60°C to 280°C) for separation, coupled with mass spectrometry (MS) for detection . Retention indices (RIs) are critical for identifying PAHs in complex matrices .

- High-Resolution Mass Spectrometry (HRMS) : Provides precise molecular weight determination (e.g., molecular formula C20H16, MW 256.34 g/mol) .

- Fluorescence Spectroscopy : Exploit its extended conjugated system for sensitive detection in environmental samples (e.g., soil, water) .

Advanced Research Questions

Q. What molecular mechanisms underlie the carcinogenicity of 4,5-dimethylbenz(a)anthracene?

Methodological Answer: 4,5-Dimethylbenz(a)anthracene is metabolized into reactive diol epoxides that bind to DNA, forming adducts and inducing mutations . Key methodologies to study this include:

- In Vitro Mutagenicity Assays : Use Salmonella typhimurium (Ames test) with metabolic activation systems (e.g., S9 liver homogenate) to assess frameshift mutations .

- DNA Damage Assays : Quantify unscheduled DNA synthesis (UDS) in mammalian cell cultures (e.g., hepatocytes) to evaluate genotoxicity .

- Signal Pathway Analysis : Western blotting for PI3K/AKT/mTOR pathways in leukemogenesis models (e.g., 7,12-DMBA-induced rat studies) .

Q. How can researchers model the environmental persistence and bioaccumulation of 4,5-dimethylbenz(a)anthracene?

Methodological Answer:

- Bioaccumulation Studies : Use earthworm (Lumbricus terrestris) models to measure tissue concentrations via GC-MS, as demonstrated in Saartal and Leipzig studies (contamination levels varied up to 19-fold) .

- Photodegradation Experiments : Exclude the compound to UV-Vis light and monitor degradation products (e.g., quinones) via HPLC-UV .

- Thermodynamic Modeling : Utilize enthalpy of vaporization (ΔvapH) data (e.g., 21.2–26.98 kcal/mol) to predict atmospheric partitioning .

Contradictions and Research Gaps

- Mutagenicity vs. Carcinogenicity : While 4,5-dimethylbenz(a)anthracene shows strong mutagenicity in vitro, its in vivo carcinogenic potency varies by metabolic pathway and species .

- Environmental Fate : Discrepancies in bioaccumulation factors between regions (e.g., Saartal vs. Leipzig) suggest site-specific soil interactions needing further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.